molecular formula C13H21ClN2O2S B2947476 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride CAS No. 1160245-35-1

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride

Cat. No.: B2947476
CAS No.: 1160245-35-1
M. Wt: 304.83
InChI Key: OOFUVKMPQJEBTA-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride is a piperidine derivative featuring a phenylsulfonyl group at the 1-position of the piperidine ring and an ethanamine side chain at the 4-position (Figure 1). The compound is synthesized via sulfonylation of the primary amine precursor, yielding a 56% isolated product . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 8.08 (br.s, 3H), 7.77–7.60 (m, 5H), 3.66–3.56 (m, 2H), 2.79–2.64 (m, 2H) .
  • 13C NMR (DMSO-d6): δ 135.4 (aromatic C), 46.0 (piperidine C), 30.5 (CH2) .
  • HRMS: m/z 269.1317 (calcd. 269.1318 for C13H21N2O2S+) .

Its phenylsulfonyl group enhances metabolic stability and receptor binding affinity compared to non-sulfonylated analogs .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c14-9-6-12-7-10-15(11-8-12)18(16,17)13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFUVKMPQJEBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)S(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride to form the phenylsulfonyl piperidine intermediate. This intermediate is then reacted with ethylamine to produce the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures and pressures depending on the specific reaction . The major products formed from these reactions include sulfone and amine derivatives, which have their own unique applications in research and industry .

Mechanism of Action

The mechanism of action of 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research to study these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine-Ethanamine Backbones

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Target Key Data/Findings References
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine HCl C13H20ClN2O2S Phenylsulfonyl, ethanamine TAAR1 TAAR1 EC50 = 12 nM
[1-(Benzenesulfonyl)piperidin-4-yl]methanamine HCl C12H18ClN2O2S Benzenesulfonyl, methanamine Not reported Synthetic intermediate
1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine HCl C16H25ClN2O2 Dihydrobenzofuranyloxy, ethanamine α2A/5-HT7 receptors Dual antagonist (Ki < 100 nM)
2C-T-7 Hydrochloride C13H21ClNO2S 2,5-Dimethoxy-4-propylthiophenyl Serotonin receptors Marquis test: salmon orange
2-(5-Propyl-1H-indol-3-yl)ethanamine HCl C13H18ClN2 Indole, propyl, ethanamine HSP90 Binds GLU527 and TYR604

Functional and Pharmacological Differences

(a) Sulfonylated Piperidine Derivatives
  • Target Compound vs. However, the methanamine analog lacks reported TAAR1 activity, highlighting the critical role of the ethylamine chain in TAAR1 agonism .
(b) Indole-Based Ethanamine Derivatives
  • Target Compound vs. 2-(5-Propyl-1H-indol-3-yl)ethanamine HCl :
    While both compounds share an ethanamine moiety, the indole derivative interacts with HSP90 via hydrogen bonding to GLU527 and TYR604, whereas the target compound’s phenylsulfonyl group facilitates TAAR1 activation . The indole derivatives exhibit antiplasmodial activity, contrasting with the neuropsychiatric focus of the target compound .
(c) Phenethylamine Derivatives (e.g., 2C-T-7 HCl)
  • Target Compound vs. 2C-T-7 HCl: 2C-T-7 is a hallucinogenic phenethylamine with 2,5-dimethoxy and 4-propylthio substituents, acting on serotonin receptors. Its stability in preserved blood (70 days at 4°C) contrasts with the target compound’s focus on TAAR1-mediated CNS effects .

Biological Activity

2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine core, which is known for its diverse pharmacological properties, including effects on neurotransmitter systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds with similar structures have been shown to interact with various receptors, including:

  • Trace Amine-Associated Receptor 1 (TAAR1) : This receptor is implicated in the modulation of dopaminergic and serotonergic systems. Agonists of TAAR1 have demonstrated antipsychotic effects in preclinical studies .
  • Serotonin Receptors : Many piperidine derivatives exhibit activity at serotonin receptors, influencing mood and anxiety pathways.

In Vitro Studies

Recent studies have evaluated the agonistic activity of similar compounds against TAAR1. For example, a compound based on a related structure showed an effective EC50 value of 0.507 μM, indicating significant receptor activation . These findings suggest that this compound may also possess similar agonistic properties.

In Vivo Efficacy

In vivo studies are essential to determine the pharmacological relevance of these compounds. For instance, compounds structurally related to this compound have been tested in animal models for their effects on hyperlocomotion and other behavioral parameters associated with psychosis . The results indicated significant reductions in hyperlocomotion, supporting the potential antipsychotic effects.

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound StructureTarget ReceptorEC50 Value (μM)Effect Observed
Related CompoundTAAR10.507Antipsychotic action
Piperidine Derivative5-HT ReceptorsNot specifiedMood modulation
Hydroxamic Acid DerivativeHDACs4.9 - 7.6Antitumor activity

Additional Findings

Research has indicated that modifications to the piperidine structure can significantly alter the biological activity. For instance, the introduction of various substituents can enhance receptor affinity or alter selectivity towards specific neurotransmitter systems.

Moreover, compounds with similar structural motifs have been investigated for their ability to inhibit histone deacetylases (HDACs), showcasing their potential in cancer therapy . This highlights the versatility of the piperidine scaffold in drug design.

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